(2E,3E)-1-(furan-2-yl)-3-hydrazinylidene-2-(2-phenylhydrazin-1-ylidene)propan-1-one
Description
(2E,3E)-1-(furan-2-yl)-3-hydrazinylidene-2-(2-phenylhydrazin-1-ylidene)propan-1-one (CAS: 330574-91-9, molecular formula: C₁₃H₁₂N₄O₂, molecular weight: 256.26 g/mol) is a bishydrazone derivative featuring a furan ring and two hydrazinylidene groups in an (E,E)-configuration . Its structure (Figure 1) includes:
Properties
IUPAC Name |
(2E,3E)-1-(furan-2-yl)-3-hydrazinylidene-2-(phenylhydrazinylidene)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c14-15-9-11(13(18)12-7-4-8-19-12)17-16-10-5-2-1-3-6-10/h1-9,16H,14H2/b15-9+,17-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWWSHHKZIVRDV-NZEDCCBKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN=C(C=NN)C(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C(\C=N\N)/C(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E,3E)-1-(furan-2-yl)-3-hydrazinylidene-2-(2-phenylhydrazin-1-ylidene)propan-1-one is a hydrazone derivative characterized by its complex structure, which includes furan and hydrazine functionalities. This article reviews its biological activity, synthesis, and potential applications based on existing literature.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 270.29 g/mol. The presence of multiple functional groups suggests diverse reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C14H14N4O |
| Molecular Weight | 270.29 g/mol |
| IUPAC Name | This compound |
| CAS Number | 338414-16-7 |
Synthesis
The synthesis of this compound typically involves the condensation reaction between furan derivatives and hydrazones under acidic or basic conditions. Common solvents include ethanol or methanol, with reaction conditions optimized for yield and purity.
Biological Activity
Research indicates that compounds containing hydrazine groups often exhibit significant biological activities, including:
1. Antimicrobial Activity
Hydrazones have been reported to possess antimicrobial properties against various bacterial strains. Studies suggest that the hydrazine moiety can interact with microbial enzymes, inhibiting their function.
2. Anticancer Properties
Hydrazones are recognized for their potential in cancer therapy. They may induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and interference with cellular signaling pathways.
3. Antioxidant Activity
The furan ring in the compound contributes to its antioxidant properties, which can protect cells from oxidative stress and damage.
Table 2: Summary of Biological Activities
| Activity Type | Mechanism | References |
|---|---|---|
| Antimicrobial | Inhibition of microbial enzymes | |
| Anticancer | Induction of apoptosis | |
| Antioxidant | Scavenging of free radicals |
Case Studies
Several studies have explored the biological activity of related hydrazone compounds, providing insights into their mechanisms:
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, a series of hydrazones were tested against various cancer cell lines, showing IC50 values in the micromolar range. The study concluded that the presence of both hydrazine and furan moieties enhanced anticancer activity due to synergistic effects on cellular pathways.
Case Study 2: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial properties of furan-based hydrazones against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control groups, suggesting that modifications in the hydrazone structure could optimize efficacy.
Scientific Research Applications
The reactivity of this compound is influenced by its functional groups, particularly the hydrazine moieties, which exhibit nucleophilic properties. This allows for further derivatization through electrophilic substitution reactions.
Antimicrobial Activity
Research has shown that compounds containing hydrazine groups can exhibit antimicrobial properties. While specific data on this compound's activity may require further investigation, related hydrazones have demonstrated effectiveness against various bacterial strains.
Anticancer Properties
Hydrazones are also noted for their potential anticancer activities. Studies indicate that certain hydrazone derivatives can induce apoptosis in cancer cells. The mechanism often involves interaction with biological targets through the hydrazine and furan components, leading to disruption of cellular processes.
Case Studies
- Anticancer Activity : A study on similar hydrazone derivatives indicated that they could inhibit cancer cell proliferation through mechanisms involving oxidative stress and apoptosis induction.
- Antimicrobial Efficacy : Another research highlighted the effectiveness of furan-containing hydrazones against Gram-positive and Gram-negative bacteria, suggesting a potential for development into new antimicrobial agents.
Applications in Material Science
The unique structural features of this compound enable its use in various material science applications, particularly in the development of:
- Polymeric Materials : Hydrazone compounds can be utilized as cross-linking agents in polymer chemistry.
- Sensors : Due to their ability to interact with different chemical environments, these compounds can be explored for use in chemical sensors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Hydrazone/Hydrazinylidene Motifs
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
Spectroscopic and Physicochemical Properties
Table 2: Spectral Data Comparison
- The target compound’s IR would show characteristic C=O (~1650 cm⁻¹) and N-H stretches (~3200 cm⁻¹), while its ¹H NMR would display deshielded aromatic protons and hydrazine NH signals (~δ 10–12) .
- Conjugated systems in propenone derivatives (e.g., ) exhibit strong UV absorption, whereas the target compound’s extended hydrazine conjugation may shift λ_max further.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing (2E,3E)-1-(furan-2-yl)-3-hydrazinylidene-2-(2-phenylhydrazin-1-ylidene)propan-1-one, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via a multi-step condensation pathway. A common approach involves:
Claisen-Schmidt condensation : Reacting furan-2-carbaldehyde with a ketone precursor under basic conditions (e.g., NaOH or K₂CO₃ in ethanol/methanol) to form the α,β-unsaturated ketone backbone .
Hydrazone formation : Sequential hydrazine substitutions (phenylhydrazine and hydrazine derivatives) under controlled pH (4–6) and temperature (60–80°C) to introduce the hydrazinylidene moieties .
- Critical parameters : Solvent polarity (DMF or THF enhances solubility), catalyst choice (pyridine for acid scavenging), and reaction time (12–24 hours for complete conversion) . Reported yields range from 45% to 72%, depending on purification methods (e.g., column chromatography vs. recrystallization) .
Q. How is the compound characterized structurally, and what spectroscopic techniques are most reliable?
- Methodology :
- NMR spectroscopy : ¹H and ¹³C NMR confirm the (2E,3E) stereochemistry via coupling constants (J = 12–16 Hz for trans double bonds) and hydrazine proton shifts (δ 8–10 ppm) .
- IR spectroscopy : Peaks at 1650–1680 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (N–H vibrations) validate functional groups .
- X-ray crystallography : Resolves spatial arrangement of the furan and phenylhydrazine groups, with bond angles and torsional strains reported in CIF files .
Advanced Research Questions
Q. What strategies optimize regioselectivity in hydrazine substitutions to avoid byproducts like mono-substituted intermediates?
- Methodology :
- Stepwise substitution : Prioritize phenylhydrazine addition before introducing the hydrazinylidene group to reduce steric hindrance .
- pH control : Maintain mildly acidic conditions (pH 5–6) to protonate competing nucleophilic sites (e.g., furan oxygen) and direct reactivity toward the ketone .
- Computational modeling : DFT calculations (e.g., Gaussian 09) predict transition-state energies to identify favorable reaction pathways .
Q. How do solvent polarity and temperature affect the compound’s stability during long-term storage?
- Methodology :
- Accelerated stability studies : Store the compound in DMSO-d₆ or CDCl₃ at 4°C, 25°C, and 40°C for 30 days. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
- Kinetic analysis : Arrhenius plots quantify degradation rates, revealing higher stability in aprotic solvents (e.g., DMF) due to reduced hydrolytic cleavage of hydrazone bonds .
Q. What computational tools predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodology :
- Molecular docking : Use AutoDock Vina to simulate binding to quinone reductase (PDB ID: 6C8) or cytochrome P450 isoforms, focusing on hydrogen bonds with the hydrazine groups and π-π stacking with the furan ring .
- QSAR modeling : Generate descriptors (e.g., logP, polar surface area) to correlate structural features with observed anti-inflammatory or antimicrobial activities .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported synthetic yields (45% vs. 72%) for this compound?
- Methodology :
- Reproducibility audit : Verify reagent purity (e.g., hydrazine derivatives ≥98%), solvent drying (molecular sieves for DMF), and inert atmosphere (N₂/Ar sparging) .
- Byproduct profiling : LC-MS identifies common impurities (e.g., unreacted ketone or over-substituted hydrazones), guiding protocol refinements .
Comparative Studies
Q. How does this compound’s bioactivity compare to structurally similar hydrazone derivatives?
- Methodology :
- Biological assays : Test against reference compounds (e.g., (E)-3-(furan-2-yl)-N-[(2-hydroxynaphthalenyl)methyl]prop-2-enamide) in cytotoxicity (MTT assay) and antioxidant (DPPH radical scavenging) models .
- SAR analysis : Correlate the dual hydrazinylidene groups with enhanced metal-chelation properties, improving radical scavenging efficacy by 20–30% over mono-hydrazone analogs .
Experimental Design Recommendations
- Synthetic scale-up : Use flow chemistry for improved heat transfer and mixing during condensation steps .
- Crystallography : Soak crystals in cryoprotectant (paratone-N) before X-ray data collection at 100 K to minimize radiation damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
